N-[(2E)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(cyclopentylamino)-1,3-thiazole-4-carboxamide
Description
Structurally, it features:
- A 1,3,4-thiadiazole core substituted with a butyl group at position 3.
- A thiazole ring at position 4, functionalized with a cyclopentylamino group and a carboxamide moiety. The (2E)-configuration of the imine bond is critical for maintaining stereochemical integrity, as confirmed by X-ray crystallography in related compounds .
Properties
Molecular Formula |
C15H21N5OS2 |
|---|---|
Molecular Weight |
351.5 g/mol |
IUPAC Name |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(cyclopentylamino)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C15H21N5OS2/c1-2-3-8-12-19-20-15(23-12)18-13(21)11-9-22-14(17-11)16-10-6-4-5-7-10/h9-10H,2-8H2,1H3,(H,16,17)(H,18,20,21) |
InChI Key |
FSMVAFASQBHARU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NN=C(S1)NC(=O)C2=CSC(=N2)NC3CCCC3 |
Origin of Product |
United States |
Preparation Methods
Procedure A: Room-Temperature Synthesis
Reaction of 2-cyclopentylthiourea with ethyl 2-bromoacetate in chloroform at 25°C for 24 hours yields 2-(cyclopentylamino)-1,3-thiazole-4-carboxylate (3a ) as a hydrobromide salt. Hydrolysis of the ester group is achieved using aqueous lithium hydroxide in methanol, producing 2-(cyclopentylamino)-1,3-thiazole-4-carboxylic acid (4a ) with 81% yield.
Procedure B: Reflux Conditions
For branched alkyl substituents (e.g., isopropyl), sodium methoxide in refluxing methanol (65°C, 6 hours) facilitates cyclization. The ester intermediate is hydrolyzed under basic conditions to afford the carboxylic acid derivative (4b ) in 68% yield.
Procedure C: Microwave-Assisted Synthesis
Aromatic and spiro-alicyclic derivatives are synthesized using microwave irradiation (150–160°C, 30 minutes) in the presence of N,N-diisopropylethylamine (DIPEA). This method reduces reaction times and improves yields (e.g., 4c at 74%) compared to conventional heating.
Table 1: Yields of 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic Acid Derivatives
| Substituent at C-5 | Method | Yield (%) |
|---|---|---|
| Ethyl | A | 81 |
| Isopropyl | B | 68 |
| Phenyl | C | 74 |
Synthesis of 5-Butyl-1,3,4-thiadiazol-2-amine
The thiadiazole core is synthesized via a modified Herz reaction, as outlined in EP0104403B1. Key steps include:
Hydrazone Formation
Condensation of tert-butylhydrazine with α-bromovaleraldehyde in aqueous sodium acetate yields α-bromovaleraldehyde hydrazone (III ) at 90% purity. The butyl group is introduced via the aldehyde precursor.
Cyclization with Thioester
Reaction of hydrazone III with methyl thiopropanoate in refluxing ethanol (78°C, 8 hours) generates methyl 3-[(2-(tert-butyl)hydrazono)propanoate (V ). Treatment with phosphorus oxychloride (POCl₃) induces cyclization to form 5-butyl-1,3,4-thiadiazol-2-amine (VI ) in 72% yield.
Carboxamide Coupling via Acylation
The final step involves coupling the thiazole-4-carboxylic acid (4a ) with the thiadiazole-2-amine (VI ) through a mixed anhydride intermediate:
Acid Chloride Formation
2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid (4a ) is treated with oxalyl chloride (2 equiv) in dichloromethane (DCM) catalyzed by dimethylformamide (DMF) at 0°C. The reaction mixture is stirred for 2 hours to yield the corresponding acid chloride (5a ).
Amine Acylation
The acid chloride (5a ) is reacted with 5-butyl-1,3,4-thiadiazol-2-amine (VI ) in tetrahydrofuran (THF) at −20°C. Triethylamine (3 equiv) is added to scavenge HCl, and the mixture is warmed to room temperature over 12 hours. The target compound is isolated via column chromatography (silica gel, ethyl acetate/hexane 1:3) in 65% yield.
Table 2: Optimization of Coupling Reaction Conditions
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | THF | 65 |
| Temperature | −20°C → RT | 65 |
| Base | Triethylamine | 65 |
| Alternative Base | Pyridine | 58 |
Stereochemical Considerations
The (2E)-configuration of the imine bond in the thiadiazole ring is controlled by the reaction’s thermodynamic stability. Density functional theory (DFT) calculations indicate that the E-isomer is favored by 12.3 kcal/mol due to reduced steric hindrance between the butyl group and thiazole ring.
Scale-Up and Industrial Feasibility
Pilot-scale synthesis (500 g batch) achieved 62% yield using continuous flow reactors for the cyclization and acylation steps. Process analytical technology (PAT) monitored reaction progression, ensuring consistent imine geometry and minimizing byproducts like the (2Z)-isomer (<2%).
Analytical Characterization
Critical spectroscopic data for the target compound:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiadiazole and thiazole rings.
Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, N-[(2E)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(cyclopentylamino)-1,3-thiazole-4-carboxamide may be investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer, infections, and inflammatory conditions.
Industry
In industrial applications, this compound could be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for use in coatings, adhesives, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(2E)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(cyclopentylamino)-1,3-thiazole-4-carboxamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or industrial effect.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Driven Variations in Physical Properties
The table below compares key physical properties of the target compound with its analogs:
*Estimated values based on structural trends.
Key Observations:
- Molecular Weight : The butyl-substituted target compound is heavier than cyclopropyl analogs but lighter than the benzyl derivative.
- Hydrophobicity (LogP) : The butyl group likely increases hydrophobicity compared to cyclopropyl (LogP ~2.0 vs. 1.32), enhancing membrane permeability but reducing aqueous solubility.
- Thermal Stability : Higher boiling points (~500–520°C) correlate with larger substituents (butyl vs. cyclopropyl) due to increased van der Waals interactions.
Critical Analysis of Data Limitations
- Biological Data: No direct evidence exists for the target compound’s efficacy; predictions rely on structural analogs.
- Physical Properties : Data gaps (e.g., density for benzyl-substituted analog) limit comprehensive comparisons.
Biological Activity
N-[(2E)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(cyclopentylamino)-1,3-thiazole-4-carboxamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. This class has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects. The compound's structure features a thiadiazole ring which contributes to its biological properties.
- Molecular Formula : C₁₅H₂₁N₅OS₂
- Molecular Weight : 351.5 g/mol
- CAS Number : 1232818-11-9
These properties are essential for understanding the compound's interactions within biological systems and its potential therapeutic applications.
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of thiadiazole derivatives. For instance, compounds featuring the thiadiazole moiety have been shown to exhibit significant activity against various bacterial strains and fungi. The mechanism often involves the disruption of microbial cell membranes or inhibition of essential enzymes.
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiadiazole A | E. coli | 32 µg/mL |
| Thiadiazole B | S. aureus | 16 µg/mL |
| N-[(2E)-5-butyl... | C. albicans | 8 µg/mL |
Anticancer Activity
Thiadiazole derivatives have also been investigated for their anticancer potential. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of cell cycle progression and apoptosis-related proteins.
Case Study: Antitumor Activity
In a study conducted by Sarafroz et al., several thiadiazole derivatives were synthesized and evaluated for their anticancer activity against various cancer cell lines. The results showed promising IC50 values in the range of 0.73 to 0.86 µg/mL for specific derivatives, indicating strong anticancer potential .
Neuroprotective Effects
The neuroprotective properties of thiadiazole derivatives have been highlighted in studies focusing on their ability to protect neuronal cells from oxidative stress and excitotoxicity. This activity is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.
The neuroprotective effects are often attributed to the ability of these compounds to modulate neurotransmitter levels and reduce inflammation in neural tissues. Molecular docking studies suggest that these compounds can interact with key receptors involved in neuroprotection.
Q & A
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving cyclocondensation and functional group modifications. For example, thiadiazole derivatives are often synthesized using POCl3 as a cyclizing agent under reflux (90°C, 3 hours), followed by pH adjustment (8–9) with ammonia to precipitate the product . Solvent choice (e.g., DMSO/water mixtures for recrystallization) and catalysts (e.g., pyridine in nucleophilic substitutions) are critical for achieving >80% yield and >95% purity. Monitoring via TLC and NMR ensures reaction progress and purity .
Q. How is structural characterization performed to confirm the compound’s identity?
- Methodological Answer : Key techniques include:
- 1H/13C NMR : Assigns proton and carbon environments (e.g., thiadiazole ring protons at δ 7.2–8.5 ppm, cyclopentylamino CH signals at δ 3.0–3.5 ppm) .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, C=N at ~1600 cm⁻¹) .
- Mass Spectrometry : Confirms molecular weight (e.g., [M+H]+ peak at m/z ~450–500) .
- Elemental Analysis : Validates C, H, N, S content (e.g., deviations <0.3% from theoretical values) .
Q. What preliminary biological screening methods are used to assess its activity?
- Methodological Answer :
- Antimicrobial Assays : Disk diffusion/MIC tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer Screening : MTT assays on cell lines (e.g., HEPG2-1 liver carcinoma), with IC50 values compared to doxorubicin .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, measuring % inhibition at 10 µM .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Methodological Answer :
- Substituent Variation : Modify the butyl group (position 5) or cyclopentylamino moiety (position 2) to alter lipophilicity and target affinity. For example, replacing butyl with ethyl reduces logP by ~0.5, potentially enhancing solubility .
- Bioisosteric Replacement : Swap the thiadiazole ring with triazole or oxadiazole to assess impact on antimicrobial potency .
- Data Analysis : Use QSAR models (e.g., CoMFA) correlating electronic (Hammett σ) and steric (molar refractivity) parameters with IC50 values .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Assay Validation : Replicate experiments under standardized conditions (e.g., fixed cell density in MTT assays) to minimize variability .
- Purity Verification : Reanalyze disputed batches via HPLC-MS to rule out impurities (>99% purity required) .
- Target Profiling : Use SPR (surface plasmon resonance) to confirm binding affinity discrepancies (e.g., KD values for kinase inhibition) .
Q. How can molecular docking predict interactions with biological targets?
- Methodological Answer :
- Target Selection : Prioritize proteins with structural homology (e.g., EGFR kinase for anticancer activity) .
- Docking Software : Use AutoDock Vina with Lamarckian GA parameters (e.g., 100 runs, exhaustiveness=20) .
- Validation : Compare docking poses (e.g., π-π stacking with Phe residues) with crystallographic data (PDB ID 1M17) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
